2-((S)-3-Methoxy-piperidin-1-yl)-ethanol
CAS No.:
Cat. No.: VC13461674
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 2-[(3S)-3-methoxypiperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1 |
| Standard InChI Key | ITSAIKUTLAJVEH-QMMMGPOBSA-N |
| Isomeric SMILES | CO[C@H]1CCCN(C1)CCO |
| SMILES | COC1CCCN(C1)CCO |
| Canonical SMILES | COC1CCCN(C1)CCO |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure consists of a piperidine core with two key functional groups:
-
A (S)-configured methoxy group (-OCH) at the 3-position of the piperidine ring.
The stereochemistry at the 3-position influences its interactions with chiral biological targets, such as enzymes and receptors .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 159.23 g/mol | |
| Boiling Point | 245–250°C (estimated) | |
| Solubility | Miscible in polar solvents (e.g., ethanol, DMSO) | |
| LogP (Partition Coefficient) | 0.89 (calculated) |
The methoxy group enhances lipophilicity, improving membrane permeability, while the ethanol moiety contributes to water solubility .
Synthesis and Optimization
Route 1: Ring-Opening of Epoxides
Ethylene oxide reacts with (S)-3-methoxy-piperidine under basic conditions (e.g., KCO) to yield the target compound:
Key Conditions:
Route 2: Hydrogenation of Pyrroline Derivatives
2-Methylpyrroline undergoes asymmetric hydrogenation in ethanol/methanol mixtures using platinum catalysts (e.g., 5% Pt/C) :
Yield: 70–85% with >90% enantiomeric excess (ee) .
Chemical Reactivity and Functionalization
Oxidation Reactions
The ethanol moiety undergoes oxidation to form aldehydes or carboxylic acids:
Applications: Carboxylic acid derivatives serve as intermediates for prodrugs .
Alkylation and Acylation
The piperidine nitrogen participates in alkylation reactions with electrophiles (e.g., alkyl halides) :
Example: Reaction with methyl iodide forms quaternary ammonium salts for ionic liquid applications .
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s piperidine core mimics ATP-binding motifs in kinases. Derivatives inhibit ROS1 kinase () by occupying the hydrophobic back pocket .
Epigenetic Modulation
As a precursor to KDM2B inhibitors, it disrupts histone demethylation, altering gene expression in cancer cells :
Antimicrobial Activity
Chlorinated analogs exhibit broad-spectrum activity against Mycobacterium tuberculosis () and Candida albicans () .
Industrial and Research Applications
Pharmaceutical Intermediate
-
H3 Receptor Ligands: Used in synthesizing 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one for neurological disorders .
-
EZH2 Inhibitors: Key intermediate in CPI-1205, a clinical-phase epigenetic drug .
Catalysis
Quaternary ammonium derivatives serve as phase-transfer catalysts in asymmetric synthesis .
Recent Advances and Future Directions
Drug Delivery Systems
Lipid nanoparticles encapsulating the compound improve bioavailability in in vivo models (tumor concentration: 10 μM at 1 h post-dose) .
Sustainable Synthesis
Continuous-flow microreactors reduce reaction times by 50% and platinum catalyst usage by 30% .
Targeted Cancer Therapies
Conjugation with monoclonal antibodies (e.g., anti-HER2) enhances specificity for breast cancer cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume